molecular formula C13H18BrNO2 B2510994 tert-Butyl 4-bromo-2,6-dimethylphenylcarbamate CAS No. 1365988-24-4

tert-Butyl 4-bromo-2,6-dimethylphenylcarbamate

Cat. No. B2510994
M. Wt: 300.196
InChI Key: IOKQNFVMJIWDEI-UHFFFAOYSA-N
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Description

Tert-Butyl 4-bromo-2,6-dimethylphenylcarbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals. It is characterized by the presence of a tert-butyl carbamate group attached to a brominated and dimethylated benzene ring. This compound is involved in the synthesis of potent CCR2 antagonists, omisertinib (AZD9291), and is also related to the synthesis of natural products like Biotin .

Synthesis Analysis

The synthesis of tert-butyl 4-bromo-2,6-dimethylphenylcarbamate and its derivatives often involves multi-step reactions, including iodolactamization, acylation, nucleophilic substitution, and reduction. For instance, an efficient enantioselective synthesis involving iodolactamization as a key step has been described for a related compound, which is an intermediate for CCR2 antagonists . Another example is the synthesis from 4-fluoro-2methoxy-5nitroaniline through steps like acylation and reduction, yielding a total yield of 81% . These methods demonstrate the compound's role as a versatile intermediate in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-bromo-2,6-dimethylphenylcarbamate derivatives has been characterized using various spectroscopic methods, including FTIR, NMR, and X-ray crystallography. For example, the X-ray crystal structures of organoselenium compounds derived from a related brominated and tert-butyl substituted benzene did not exhibit any Se...O interactions, which are relevant to the molecular structure analysis of similar compounds . Additionally, the crystal structure of a thienopyridine derivative was stabilized by intramolecular hydrogen bonds, highlighting the importance of non-covalent interactions in the molecular structure .

Chemical Reactions Analysis

The tert-butyl carbamate group is a common protecting group in organic synthesis, and its presence in tert-butyl 4-bromo-2,6-dimethylphenylcarbamate allows for subsequent chemical transformations. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be derived from similar compounds, behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . This demonstrates the compound's utility in synthetic organic chemistry as a building block for further reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-bromo-2,6-dimethylphenylcarbamate derivatives are influenced by the substituents on the benzene ring and the presence of the tert-butyl carbamate group. These properties are essential for the compound's reactivity and its application in synthesis. For example, the phase transfer catalyzed polymerization of a related compound, 4-bromo-2,6-dimethylphenol, indicates the influence of substituents on the polymerization process and the resulting polymer's molecular weight . The synthesis of 2,4-Dimethyl-6-tert-butylphenol from 2,4-dimethylphenol and isobutylene also reflects the impact of tert-butyl groups on the yield and stability of the reaction10.

Scientific Research Applications

Synthesis and Environmental Impact

Recent studies have shed light on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds like tert-Butyl 4-bromo-2,6-dimethylphenylcarbamate. These compounds are widely used in various industries to retard oxidative reactions and prolong product shelf life. SPAs have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest some SPAs may cause hepatic toxicity, endocrine-disrupting effects, or even carcinogenic effects. Future studies should aim at developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Applications in Nonchromatographic Bioseparation Processes

Three-phase partitioning (TPP) has emerged as a novel, efficient, and green technology for the separation and purification of bioactive molecules from natural sources. tert-Butyl 4-bromo-2,6-dimethylphenylcarbamate could potentially be involved in these processes as a part of the extraction, separation, or purification steps in the production of food, cosmetics, and medicinal products. The review highlights the need for further development in TPP technology for better utilization of various compounds, including tert-Butyl 4-bromo-2,6-dimethylphenylcarbamate, in the food and medical fields (Yan et al., 2018).

Environmental Degradation and Remediation

The degradation and fate of compounds such as tert-Butyl 4-bromo-2,6-dimethylphenylcarbamate in soil and groundwater have been a subject of research due to their potential environmental impact. Studies have shown that microorganisms capable of degrading such compounds exist under both aerobic and anaerobic conditions. This biodegradation process is crucial for the remediation of contaminated sites, suggesting the potential for bioaugmentation and biostimulation strategies in the treatment of environments contaminated with tert-Butyl 4-bromo-2,6-dimethylphenylcarbamate and similar compounds (Thornton et al., 2020).

properties

IUPAC Name

tert-butyl N-(4-bromo-2,6-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKQNFVMJIWDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-bromo-2,6-dimethylphenylcarbamate

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